2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid
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Overview
Description
2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid is a sophisticated organic compound. This compound has garnered attention due to its unique structure, which includes a bicyclic core and fluoro-substituent, enabling a variety of applications in scientific research, especially within chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid typically involves several stages:
Formation of the bicyclic core: The construction of the azabicyclo[3.2.1]octane structure, often initiated from a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the tert-butoxycarbonyl (Boc) group: This step usually involves protecting the nitrogen atom within the bicyclic system to prevent unwanted side reactions.
Fluorination: Employing a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom.
Carboxylation: Adding the acetic acid moiety through a reaction like Grignard or using a carboxylating reagent.
Industrial Production Methods
Scaling up the synthesis for industrial production would typically involve optimization of each step, focusing on yield, purity, and cost-effectiveness:
Reactor design: Custom reactors to control temperature and pressure for each stage efficiently.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly on the acetic acid moiety, yielding carboxylic acids or ketones under the right conditions.
Reduction: Potentially, the fluorine or the double bond in the azabicyclo structure might be targeted for reduction.
Substitution: The Boc-protected nitrogen and the fluorine atom can participate in substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides, under conditions like acidic or basic media.
Major Products Formed
Depending on the type of reaction, major products could include:
Oxidized forms: like ketones or acids.
Reduced forms: like amines or alcohols.
Substituted derivatives: such as halogenated or alkylated products.
Scientific Research Applications
Chemistry
This compound's unique structure makes it an excellent candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
In medicinal chemistry, derivatives of this compound could serve as potential drug candidates due to the biological activity associated with fluoro and Boc-substituted bicyclic systems.
Industry
The compound could find applications in materials science, including the development of novel polymers or as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
Molecular Targets and Pathways
In the context of medicinal research, the compound's fluoro-substituent may interact with various enzymes or receptors, potentially inhibiting or modifying their function. The bicyclic core may provide a stable scaffold for drug design, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-8-azabicyclo[3.2.1]octane: Similar core but without the acetic acid moiety.
Boc-protected azabicyclo compounds: Lacking the fluoro substituent.
Fluorinated bicyclic compounds: Without the Boc group.
Unique Characteristics
Combination of Boc and fluorine: Enhances stability and reactivity.
Bicyclic core: Provides rigidity and structural complexity, ideal for exploring diverse chemical reactions.
Properties
CAS No. |
2649087-79-4 |
---|---|
Molecular Formula |
C14H20FNO4 |
Molecular Weight |
285.3 |
Purity |
95 |
Origin of Product |
United States |
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